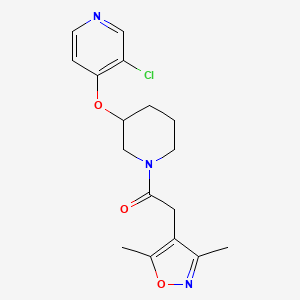

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone

Description

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound with potential applications in multiple scientific and industrial fields. This compound’s structure includes a piperidine ring, a chloropyridine moiety, and an isoxazole ring, each contributing to its diverse reactivity and potential bioactivity.

Properties

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3/c1-11-14(12(2)24-20-11)8-17(22)21-7-3-4-13(10-21)23-16-5-6-19-9-15(16)18/h5-6,9,13H,3-4,7-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOUSWIHOSNIDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone generally involves the following steps:

Step 1: : Preparation of 3-(3-Chloropyridin-4-yloxy)piperidine.

Step 2: : Formation of the ethanone linkage with 3,5-dimethylisoxazole.

Typical reaction conditions include controlled temperatures, the presence of specific solvents like dimethylformamide (DMF), and the use of catalysts such as palladium or copper.

Industrial Production Methods

On an industrial scale, the synthesis process must be optimized for efficiency and scalability. Techniques may include:

Continuous Flow Synthesis: : For efficient production and reduced reaction times.

Solid-Phase Synthesis: : Enhancing purification and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can undergo various chemical reactions:

Oxidation: : To introduce functional groups or modify the existing structure.

Reduction: : Commonly used to alter the ketone group to alcohol.

Substitution: : Particularly on the chloropyridine ring, enabling further functionalization.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄).

Reduction: : Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄).

Substitution: : Nucleophiles such as amines or thiols, typically in polar aprotic solvents like DMSO.

Major Products

Oxidation: : Products such as carboxylic acids or aldehydes.

Reduction: : Corresponding alcohols or alkanes.

Substitution: : Derivatives with various functional groups.

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone has significant applications in:

Chemistry: : As a reagent or intermediate in synthetic organic chemistry.

Biology: : Potential bioactivity studies and as a molecular probe.

Medicine: : Investigated for pharmaceutical potential, particularly in targeting specific receptors or enzymes.

Industry: : Utilized in the synthesis of specialized materials or as a chemical precursor.

Mechanism of Action

The compound’s mechanism of action varies based on its application:

Molecular Targets: : It may target specific proteins, enzymes, or receptors, often interacting through hydrogen bonding, van der Waals forces, or covalent bonds.

Pathways Involved: : Biological pathways it influences can include signal transduction, metabolic processes, or enzyme inhibition.

Comparison with Similar Compounds

Uniqueness

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone stands out due to its unique combination of structural features, offering a versatile platform for synthetic modifications and diverse reactivity.

List of Similar Compounds

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)methanone

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)propane

These analogs share similarities in their core structure but exhibit distinct properties due to variations in their side chains or functional groups.

So, how does this look? I can tweak any part of it to better fit your needs.

Biological Activity

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Chloropyridinyl moiety : Enhances receptor binding and biological activity.

- Piperidinyl group : Contributes to its pharmacological properties.

- Isoxazole ring : Implicates potential neuropharmacological effects.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O3 |

| Molecular Weight | 360.84 g/mol |

Research indicates that 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone interacts with various biological targets:

- Receptor Binding : The compound shows affinity for neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases.

- Enzyme Inhibition : Preliminary studies indicate inhibitory effects on certain enzymes, which could be beneficial in various therapeutic contexts.

Neuropharmacology

Studies have demonstrated that the compound exhibits significant neuropharmacological effects. For instance:

- In vitro studies have shown that it can modulate neurotransmitter systems, which may lead to therapeutic benefits in conditions such as Alzheimer's disease and other cognitive disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro tests revealed promising results against various bacterial strains, indicating potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity Description |

|---|---|

| 1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Potential cancer treatment properties |

| (4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanone | Exhibits similar structural components |

| Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Distinct chemical properties with potential activity |

Study 1: Neuropharmacological Effects

A study conducted by Umesha et al. (2009) explored the effects of similar compounds on cognitive function. The findings indicated that derivatives of chloropyridine exhibited significant improvements in memory retention in animal models. This suggests that the target compound may possess similar cognitive-enhancing properties .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of chloropyridine derivatives. The results showed that these compounds demonstrated notable antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus, supporting the hypothesis that 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone may also exhibit similar effects .

Q & A

Basic Research Question

- Solubility Profiling : Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, PBS) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via LC-MS for hydrolysis or oxidation products .

Advanced Tip : Pair with molecular dynamics simulations to predict solubility parameters (logP) and degradation pathways .

What mechanisms underlie the compound’s potential biological activity?

Advanced Research Question

Hypothesized mechanisms include:

- Receptor Modulation : The chloropyridine moiety may act as a hydrogen bond acceptor, targeting kinase ATP-binding pockets .

- Enzyme Inhibition : Isoxazole groups could chelate metal ions in metalloenzymes (e.g., matrix metalloproteinases) .

Experimental Validation : Use surface plasmon resonance (SPR) to measure binding affinity to target proteins or CRISPR-edited cell lines to confirm pathway involvement .

How do substituent variations impact the compound’s physicochemical and biological properties?

Advanced Research Question

- Electron-Withdrawing Groups : Chlorine at the pyridine ring enhances electrophilicity, affecting reactivity in substitution reactions .

- Steric Effects : Bulky substituents on the isoxazole may reduce solubility but improve target selectivity .

Methodology : Synthesize analogs (e.g., replacing Cl with F or methyl groups) and compare logD, IC₅₀ values, and metabolic stability .

What are the challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

Key challenges include:

- Purification : Column chromatography is impractical at scale; switch to crystallization or continuous flow extraction .

- Safety : Nitration or halogenation steps may require specialized equipment for exothermic control .

Solution : Use flow chemistry reactors to enhance heat transfer and minimize intermediate decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.